molecular formula C30H31N5O2 B2501286 5-(2-furyl)-2-[(4-methylpiperidin-1-yl)acetyl]-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole CAS No. 1020051-91-5

5-(2-furyl)-2-[(4-methylpiperidin-1-yl)acetyl]-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole

Cat. No. B2501286
M. Wt: 493.611
InChI Key: ZEYBCPJIDABDPK-UHFFFAOYSA-N
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Description

The compound "5-(2-furyl)-2-[(4-methylpiperidin-1-yl)acetyl]-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole" is a complex organic molecule that appears to be related to the family of compounds that include furyl-triazolines and furyl-thiadiazolines, as well as furyl-oxazolopyridines. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related furyl-containing heterocycles has been demonstrated in several studies. For instance, arylidene amidrazones of 5-nitro-2-furancarboxylic acid can be acylated to form 3-(5-nitro-2-furyl)-Δ^2-1,2,4-triazolines or 5-(5-nitro-2-furyl)-1,2,4-triazole, depending on the structure of the arylidene moiety . Additionally, Δ^2-1,3,4-thiadiazolines can be synthesized through the reaction of thiosemicarbazones with aromatic and furaldehydes and furan ketones . These methods could potentially be adapted for the synthesis of the compound , although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-acetylamino-5-phenyl-Δ^2-1,3,4-thiadiazoline, has been described, providing insights into the potential structure of the compound of interest . The crystal structure of these compounds can offer valuable information regarding the arrangement of atoms and the geometry of the molecule, which is crucial for understanding its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The reactivity of similar furyl-containing compounds has been explored. For example, 2-(2-furyl)[1,3]oxazolo[4,5-b]pyridine undergoes electrophilic substitution reactions at the 5-position of the furan ring when treated with various electrophiles . This suggests that the furyl group in the compound of interest may also be prone to electrophilic substitution, which could be useful in further functionalization of the molecule.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "5-(2-furyl)-2-[(4-methylpiperidin-1-yl)acetyl]-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole" are not provided, the properties of related compounds can offer some predictions. For instance, mass-spectral fragmentation patterns of 3-(5-nitro-2-furyl)-1,2,4-triazoles have been studied, revealing the stability of the molecular ions and the typical fragmentation pathways . Such information can be useful in predicting the behavior of the compound under mass spectrometric analysis and may also provide insights into its stability and reactivity.

properties

IUPAC Name

1-[3-(1,3-diphenylpyrazol-4-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N5O2/c1-22-14-16-33(17-15-22)21-29(36)35-27(19-26(31-35)28-13-8-18-37-28)25-20-34(24-11-6-3-7-12-24)32-30(25)23-9-4-2-5-10-23/h2-13,18,20,22,27H,14-17,19,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYBCPJIDABDPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)N2C(CC(=N2)C3=CC=CO3)C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-2-(4-methylpiperidin-1-yl)ethan-1-one

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